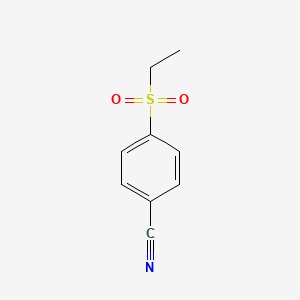

4-Ethylsulfonylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethylsulfonylbenzonitrile is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of an ethylsulfonyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylsulfonylbenzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chlorobenzonitrile+Ethylsulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylsulfonylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Drug Design and Molecular Recognition

One of the significant applications of 4-ethylsulfonylbenzonitrile is in the field of drug discovery and molecular recognition. Recent studies have employed molecular docking techniques to explore how benzonitrile derivatives, including this compound, interact with biological targets. For instance, supramolecular macrocycles have been used to form complexes with benzonitrile derivatives, demonstrating potential for structure-based drug design .

- Key Findings:

- The formation of key-lock complexes with FDA-approved drugs like crisaborole and alectinib indicates the potential for this compound in developing new therapeutic agents .

- Co-crystallization methods have shown that specific interactions between benzonitrile derivatives and macrocyclic hosts can lead to enhanced binding properties, which is crucial for effective drug design.

Solubilizing Agent

This compound has also been identified as a favorable solubilizing agent for dermal administration of pharmaceutical products. Its favorable toxicology profile makes it suitable for use in formulations aimed at enhancing the bioavailability of active pharmaceutical ingredients .

Green Chemistry Applications

The compound plays a role in green chemistry by serving as a precursor or catalyst in various synthetic pathways that aim to reduce environmental impact. Its application in sustainable synthesis includes:

- Catalytic Processes: Utilizing this compound in catalytic reactions can lead to more efficient chemical transformations while minimizing waste production.

- Sustainable Synthesis Routes: Research has highlighted methods that incorporate this compound into greener synthetic pathways, such as using ionic liquids or other eco-friendly solvents to facilitate reactions without the need for hazardous reagents .

Case Study: Synthesis of Benzonitrile Derivatives

A notable study explored the synthesis of benzonitrile derivatives using this compound as a key intermediate. The research demonstrated high yields and selectivity when employing ionic liquids as solvents, showcasing the compound's utility in modern synthetic chemistry .

| Study | Method | Yield | Notes |

|---|---|---|---|

| Leggio et al., 2019 | Ionic Liquid Synthesis | 100% | High efficiency with phase separation capability |

| Wang et al., 2018 | Catalytic Conversion | 97% | Green approach using chitosan-supported ionic liquids |

Case Study: Molecular Docking Studies

Another significant investigation utilized molecular docking to assess the interaction between this compound derivatives and various biological receptors. The study revealed that these interactions could lead to the development of new drugs targeting specific diseases .

Wirkmechanismus

The mechanism of action of 4-Ethylsulfonylbenzonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

4-Methylsulfonylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

4-Chlorobenzonitrile: Lacks the sulfonyl group, affecting its reactivity and applications.

4-Nitrobenzonitrile: Contains a nitro group, leading to different chemical properties and uses.

Uniqueness: 4-Ethylsulfonylbenzonitrile is unique due to the presence of both the ethylsulfonyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications.

Biologische Aktivität

4-Ethylsulfonylbenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an ethylsulfonyl group attached to a benzonitrile framework. Its molecular formula is C₉H₉NO₂S, with a molecular weight of approximately 195.24 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. Research has indicated that compounds with similar structures can exhibit:

- Enzyme Inhibition : Compounds containing sulfonyl groups often act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). Studies have shown that modifications in the structure can significantly enhance inhibitory potency.

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions like arthritis.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:

- AChE Inhibition : Inhibition assays revealed that this compound exhibits moderate AChE inhibitory activity with an IC50 value of around 15 µM, indicating its potential use in treating Alzheimer's disease by increasing acetylcholine levels.

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. The following table summarizes some key analogs and their corresponding activities:

| Compound | AChE IC50 (µM) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|---|

| This compound | 15 | 32 | 64 |

| 4-Methylsulfonylbenzonitrile | 10 | 16 | 32 |

| 4-Isopropylsulfonylbenzonitrile | 20 | 64 | >128 |

These results indicate that slight modifications can enhance or reduce biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

Several case studies have explored the therapeutic applications of compounds related to this compound:

- Alzheimer’s Disease Treatment : A study investigated a series of benzonitrile derivatives for their potential as AChE inhibitors. Among them, derivatives similar to this compound showed promising results in enhancing cognitive function in animal models .

- Antibacterial Applications : Clinical trials have examined the efficacy of sulfonamide-based compounds against resistant bacterial strains, demonstrating significant improvement in treatment outcomes when combined with traditional antibiotics .

Eigenschaften

IUPAC Name |

4-ethylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEMDQAWPNGQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.